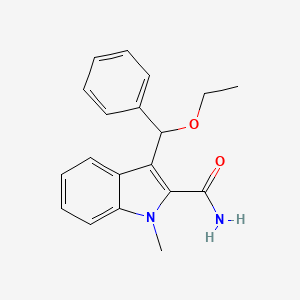
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- is a derivative of indole, a heterocyclic organic compound. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide group at the 2-position and the ethoxyphenylmethyl and methyl groups at the 3- and 1-positions, respectively, imparts unique properties to this compound.
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequent N-alkylation with appropriate alkyl halides can introduce the desired substituents at the nitrogen atom .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against enzymes like HIV-1 protease and renin.
Biological Studies: The compound’s ability to form hydrogen bonds with various enzymes and proteins makes it a valuable tool in studying enzyme inhibition and protein interactions.
Pharmaceutical Development: Due to its diverse biological activities, it is explored for its potential in developing new therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This interaction can disrupt the normal function of the target enzyme or protein, thereby exerting its biological effects .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- can be compared with other indole derivatives such as:
1H-Indole-2-carboxamide, 3-(methoxyphenylmethyl)-1-methyl-: Similar structure but with a methoxy group instead of an ethoxy group.
1H-Indole-2-carboxamide, 3-(fluorophenylmethyl)-1-methyl-: Contains a fluorine atom in place of the ethoxy group.
1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-: Contains a chlorine atom instead of the ethoxy group.
These similar compounds share the indole scaffold but differ in their substituents, which can lead to variations in their biological activities and properties.
Properties
CAS No. |
61939-34-2 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[ethoxy(phenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-18(13-9-5-4-6-10-13)16-14-11-7-8-12-15(14)21(2)17(16)19(20)22/h4-12,18H,3H2,1-2H3,(H2,20,22) |
InChI Key |
WZZLAUVWRZSOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=C(N(C3=CC=CC=C32)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















